molecular formula C4H9NO B14464759 N-Methylpropan-2-imine N-oxide CAS No. 72552-73-9

N-Methylpropan-2-imine N-oxide

Cat. No.: B14464759
CAS No.: 72552-73-9
M. Wt: 87.12 g/mol
InChI Key: RZMUEDPRCNHRJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methylpropan-2-imine N-oxide is an organic compound that belongs to the class of imine oxides It is characterized by the presence of an imine group (C=N) and an N-oxide group (N→O)

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylpropan-2-imine N-oxide can be synthesized through the oxidation of N-Methylpropan-2-imine. The oxidation process typically involves the use of hydrogen peroxide (H₂O₂) or peroxycarboxylic acids (RCOOOH) as oxidizing agents . The reaction conditions often include a basic environment to facilitate the formation of the N-oxide. For instance, treating N-Methylpropan-2-imine with hydrogen peroxide in the presence of a base results in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow processes. One such method involves the use of titanium silicalite (TS-1) as a catalyst in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent . This method is considered safer, greener, and more efficient compared to traditional batch reactors.

Chemical Reactions Analysis

Types of Reactions

N-Methylpropan-2-imine N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Further oxidized products depending on the reaction conditions.

    Reduction: N-Methylpropan-2-amine.

    Substitution: Substituted imine derivatives.

Scientific Research Applications

N-Methylpropan-2-imine N-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methylpropan-2-imine N-oxide involves its ability to act as both an oxidizing and reducing agent under different conditions. The N-oxide group can participate in intramolecular elimination reactions, such as the Cope elimination, where it acts as a base to facilitate the formation of alkenes . The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the imine and N-oxide groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial processes.

Properties

CAS No.

72552-73-9

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

IUPAC Name

N-methylpropan-2-imine oxide

InChI

InChI=1S/C4H9NO/c1-4(2)5(3)6/h1-3H3

InChI Key

RZMUEDPRCNHRJF-UHFFFAOYSA-N

Canonical SMILES

CC(=[N+](C)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.